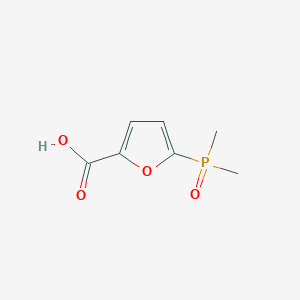![molecular formula C22H23FN4O2S B2597552 N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide CAS No. 904822-75-9](/img/structure/B2597552.png)
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Scientific Research Applications
Chemical Catalysis and Synthesis
N-Fluorobenzenesulfonimide (NFSI) is identified as a highly effective Ag(i)-catalyst attenuator in the annulation of a tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives. This discovery highlights the utility of NFSI in facilitating efficient methods for synthesizing azepino[4,5-b]indole derivatives, which are crucial in the development of various pharmaceuticals and biologically active molecules. The study explored substrate tolerances extensively and proposed a mechanism, further probed by density functional theory (DFT) calculations, showcasing the chemical versatility and applicability of NFSI in organic synthesis and catalysis (Pang et al., 2019).
Enzyme Inhibition
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including derivatives with structural similarity to N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide, has led to the identification of potent, highly selective, and orally active cyclooxygenase-2 (COX-2) inhibitors. These findings have significant implications for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the compound's potential in medical research and pharmaceutical development (Hashimoto et al., 2002).
Antiviral Drug Discovery
NFSI and related compounds have been part of extensive antiviral drug discovery efforts, particularly focusing on the development of new strategies for the treatment of viral infections such as dengue fever and HIV. These studies illustrate the broad applicability of NFSI derivatives in the discovery and optimization of antiviral agents, contributing to our understanding of viral pathogenesis and the development of effective treatments (De Clercq, 2009).
Radical Chemistry and N-Demethylation
An innovative N-demethylation of N-methyl amides has been developed using NFSI as an oxidant, showcasing the compound's utility in radical chemistry. This process involves a series of electron transfers, demonstrating NFSI's versatility as a reagent for complex organic transformations. The development of such methodologies opens new avenues for synthetic chemistry, offering efficient strategies for the modification of amide compounds (Yi et al., 2020).
Aminoazidation and Nitrogen Incorporation
Copper-catalyzed intermolecular aminoazidation of alkenes using NFSI as a nitrogen-radical precursor represents a novel approach to vicinal amino azides. This methodology facilitates the synthesis of valuable amine derivatives, highlighting NFSI's role in enabling efficient and selective nitrogen incorporation into organic molecules (Zhang & Studer, 2014).
properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c23-19-10-3-4-11-21(19)30(28,29)26-18-9-7-8-17(16-18)20-12-13-22(25-24-20)27-14-5-1-2-6-15-27/h3-4,7-13,16,26H,1-2,5-6,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRUSNBCZZVKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)


![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/no-structure.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)